(2E)-3-(4-Methylphenyl)acryloyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural information for “(2E)-3-(4-Methylphenyl)acryloyl chloride” is not available .Chemical Reactions Analysis
The chemical reactions involving “(2E)-3-(4-Methylphenyl)acryloyl chloride” are not well-documented .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its boiling point, melting point, density, etc. Unfortunately, specific physical and chemical properties for “(2E)-3-(4-Methylphenyl)acryloyl chloride” are not available .Scientific Research Applications
Polymer Applications and Environmental Health
Polyacrylamides, synthesized using acrylamide monomers, serve in wastewater treatment, soil conditioning, and as components in the cosmetic, paper, and textile industries. The environmental and health impacts of acrylamide, a related compound, have been extensively studied due to its presence in food and potential human exposure. Research on polyacrylamides highlights the importance of understanding the formation, distribution, and health impacts of these compounds, which could extend to derivatives like (2E)-3-(4-Methylphenyl)acryloyl chloride (Friedman, 2003). Additionally, the synthesis of plasticized polyacrylonitrile fibers using ionic liquids suggests a potential avenue for exploring the applications of (2E)-3-(4-Methylphenyl)acryloyl chloride in creating novel polymer materials with enhanced properties (Li & Dang, 2022).
Coordination Chemistry and Biochemical Insights
The coordination chemistry of acrylamide complexes with transition metals offers insights into potential applications of (2E)-3-(4-Methylphenyl)acryloyl chloride in developing new materials and studying biological systems. These complexes have been characterized by their ability to coordinate through the carbonyl oxygen, highlighting the versatility of acrylamide derivatives as ligands in coordination chemistry, which could be relevant for (2E)-3-(4-Methylphenyl)acryloyl chloride (Girma et al., 2005).
Synthesis and Pharmacological Applications
In pharmacological research, the structural modification of phenyl acryloyl derivatives has been explored for antimicrobial and anticancer activities. This suggests potential research avenues for (2E)-3-(4-Methylphenyl)acryloyl chloride in drug development, considering its structural resemblance to pharmacologically active acryloyl compounds. The synthesis and evaluation of related compounds for antimicrobial properties underscore the chemical versatility and potential application in medicinal chemistry (Kumar et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVABDJPRRAQI-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255410 | |
Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Methylphenyl)acryloyl chloride | |
CAS RN |
13565-07-6 | |
Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.